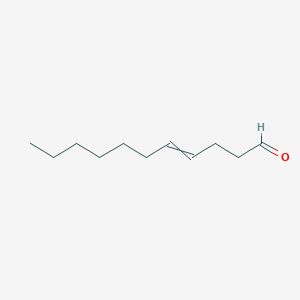
4-Undecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Undecenal, also known as this compound, is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pheromone Communication in Drosophila melanogaster
One of the most notable applications of Z4-11Al is its role as a female sex pheromone in Drosophila melanogaster. Research indicates that this compound mediates flight attraction and courtship behavior in male flies.
- Mechanism of Action : Z4-11Al is detected by olfactory receptors (specifically Or69a) in male flies, which triggers courtship behaviors upon exposure to this pheromone. Studies show that experienced males exhibit a significant courtship response when exposed to Z4-11Al, while naive males do not respond similarly .
Table 1: Summary of Behavioral Responses to Z4-11Al
Implications for Speciation and Mate Recognition
The specificity of Z4-11Al in mate recognition suggests its evolutionary significance in reproductive isolation and speciation. The pheromone's unique chemical signature allows for species-specific communication, which is crucial for maintaining genetic diversity within populations .
Attractiveness to Beneficial Insects
Z4-11Al has been investigated for its potential use in agricultural pest management, particularly as an attractant for beneficial insects that can help control pest populations.
- Case Study : Research indicates that the application of Z4-11Al can attract natural predators or parasitoids of agricultural pests, thereby enhancing biological control strategies .
Table 2: Efficacy of Z4-11Al as an Attractant
| Insect Species | Target Pest | Attraction Level | Reference |
|---|---|---|---|
| Predatory Wasps | Various pests | High | |
| Parasitic Flies | Fruit flies | Moderate |
Toxicological Considerations
While exploring the applications of Z4-11Al, it is essential to consider its safety profile and potential toxicity. Studies have shown varying levels of dermal irritation and toxicity depending on concentration and exposure duration.
Toxicity Studies
Research indicates that Z4-11Al exhibits low acute toxicity but can cause skin irritation under specific conditions.
Table 3: Toxicity Data for Z4-11Al
Propiedades
Número CAS |
160321-33-5 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-4-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,11H,2-6,9-10H2,1H3 |
Clave InChI |
QGNDNDFXCNBMKI-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCC=O |
SMILES canónico |
CCCCCCC=CCCC=O |
Sinónimos |
4-Undecenal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















